molecular formula C11H23NO2 B1593831 ethyl 3-di-n-propylaminopropionate CAS No. 42980-55-2

ethyl 3-di-n-propylaminopropionate

Cat. No.: B1593831
CAS No.: 42980-55-2
M. Wt: 201.31 g/mol
InChI Key: SOLYWAUOPAAMCR-UHFFFAOYSA-N
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Description

It is a colorless liquid with a faint odor and is soluble in organic solvents

Scientific Research Applications

ethyl 3-di-n-propylaminopropionate has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-di-n-propylaminopropionate typically involves the alkylation of beta-alanine derivatives. One common method is the reaction of beta-alanine with di-n-propylamine in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up production. The use of catalysts and solvents can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: ethyl 3-di-n-propylaminopropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of ethyl 3-di-n-propylaminopropionate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects .

Comparison with Similar Compounds

    Ethyl butylacetylaminopropionate: Another beta-alanine derivative with insect repellent properties.

    Ethyl 3-di-n-propylaminopropionate: A closely related compound with similar chemical properties.

Uniqueness: this compound stands out due to its specific structural features, which confer unique reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-(dipropylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-4-8-12(9-5-2)10-7-11(13)14-6-3/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLYWAUOPAAMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195603
Record name Ethyl N,N-dipropyl-beta-alaninate
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Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42980-55-2
Record name N,N-Dipropyl-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42980-55-2
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Record name Ethyl N,N-dipropyl-beta-alaninate
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Record name 42980-55-2
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Record name Ethyl N,N-dipropyl-beta-alaninate
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Record name Ethyl N,N-dipropyl-β-alaninate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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